(2-Isopropylphenyl)methanol
Overview
Description
(2-Isopropylphenyl)methanol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Lipid Dynamics in Biological Membranes
Methanol is commonly used as a solubilizing agent for studying transmembrane proteins and peptides in biological and synthetic membranes. Research shows that methanol significantly influences lipid dynamics, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, in isotopically distinct lipid vesicles (Nguyen et al., 2019).
Organic Chemistry and Catalysis
(2-Isopropylphenyl)methanol is involved in various organic synthesis processes. For instance, research on the palladium(II)-catalyzed hydroxyalkoxylation of 2-allylphenols with H2O2 in a water/methanol solution shows the formation of 2-(1,2-dihydroxypropyl)phenol and 2-(2-hydroxy-1-methoxypropyl)phenol (Thiery et al., 2007).
Methanol as a Renewable Chemical Feedstock
Methanol is an abundant and renewable chemical feedstock, underused as a one-carbon building block in fine chemical synthesis. A homogeneous iridium catalyst developed enables methanol to engage in a direct C–C coupling with allenes, producing higher alcohols and incorporating all-carbon quaternary centers (Moran et al., 2011).
Hydrocarbon Formation from Methanol
Investigations into the reaction mechanism for hydrocarbon formation from methanol show that higher hydrocarbons are not formed by successive methylations of ethene, but rather through a "carbon pool" mechanism. This has implications for understanding the ethene/propene selectivity in methanol-to-alkenes catalysis (Svelle et al., 2006).
Methanol for Industrial Biotechnology
Methanol-based biotechnology has seen significant advances, particularly with methylotrophic bacteria. These bacteria offer potential for developing bioprocesses based on methanol as an alternative carbon source, which could lead to economically competitive bioprocesses (Schrader et al., 2009).
Methanol to Olefins (MTO) Process
The methanol-to-olefins (MTO) process is vital both for fundamental research and industrial application. The process development includes reaction mechanism studies, catalyst and reactor scale-up, process demonstration, and commercialization, marking an important development in the use ofmethanol as a feedstock (Tian et al., 2015).
Surface Chemistry Analysis
Methanol is used to probe the nature of surface sites of metal oxide catalysts. For example, methanol adsorption and desorption on ceria nanocrystals with defined surface planes provide insights into the nature of surface sites and the distribution of methoxy species (Wu et al., 2012).
Methanol as a Hydrogen Transfer Reactant
Methanol is used as a hydrogen transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones. This process is efficient in producing gaseous components as the only co-products, which are easily separated from the reaction medium (Pasini et al., 2014).
Methanol in Photoreactors
Methanol is used to measure the yield of *OH radicals in the photolysis of H2O2 in aqueous solutions, which is crucial for polychromatic UV actinometry in photoreactors. This system is suitable for both monochromatic and polychromatic actinometry in large volumes of water (Goldstein et al., 2007).
Methanol Conversion to Hydrocarbons
Studies on methanol conversion to hydrocarbons using isotopes provide insights into the reaction mechanisms. Isotope distribution patterns are consistent with a carbon pool mechanism, offering a deeper understanding of the conversion process (Kolboe & Dahl, 1995).
Properties
IUPAC Name |
(2-propan-2-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKXDSMWHKPGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570761 | |
Record name | [2-(Propan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21190-34-1 | |
Record name | [2-(Propan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.